

Unraveling the Apoptotic Pathway Induced by CCI-007: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCI-007

Cat. No.: B15581100

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the apoptotic pathway induced by **CCI-007**, a novel small molecule with selective cytotoxic activity against specific leukemia subtypes. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling cascade.

Core Findings at a Glance

CCI-007 is a promising therapeutic agent that selectively targets and induces rapid, caspase-dependent apoptosis in a subset of MLL-rearranged (MLL-r), CALM-AF10, and SET-NUP214 leukemia cell lines.^{[1][2][3]} The mechanism of action involves mitochondrial depolarization and the downregulation of critical survival genes, including HOXA9, MEIS1, CMYC, and BCL2.^{[1][2][3][4][5]} Sensitivity to **CCI-007** is inversely correlated with the baseline expression levels of MEIS1 and BCL2.^{[1][2]}

Data Presentation

The cytotoxic effects of **CCI-007** have been quantified across a panel of human leukemia cell lines. The following tables summarize the key findings from these studies.

Table 1: Differential Cytotoxicity of CCI-007 in Human Leukemia Cell Lines

The half-maximal inhibitory concentration (IC50) values of **CCI-007** were determined using an Alamar Blue viability assay after 72 hours of treatment.^[1]

Cell Line	Subtype	MLL Status	IC50 (μM)	Sensitivity
PER-485	BCP-ALL	MLL-AF4	1.8	Sensitive
MV4;11	AML	MLL-AF4	2.1	Sensitive
MOLM-13	AML	MLL-AF9	2.3	Sensitive
THP-1	AML	MLL-AF9	3.5	Sensitive
PER-490	BCP-ALL	MLL-AF4	4.1	Sensitive
PER-703A	BCP-ALL	MLL-AF4	4.6	Sensitive
U937	AML	CALM-AF10	2.5	Sensitive
KP-MO-TS	AML	CALM-AF10	3.2	Sensitive
Loucy	T-ALL	SET-NUP214	4.8	Sensitive
RS4;11	BCP-ALL	MLL-AF4	>20	Resistant
SEMK2	BCP-ALL	MLL-AF4	>20	Resistant
KOPN-8	BCP-ALL	MLL-AF4	>20	Resistant
CEM	T-ALL	MLL-wt	>20	Resistant

BCP-ALL: B-cell precursor acute lymphoblastic leukemia; AML: Acute myeloid leukemia; T-ALL: T-cell acute lymphoblastic leukemia; MLL-wt: MLL wild-type.

Table 2: Induction of Apoptosis by CCI-007

The percentage of apoptotic cells was determined by Annexin V-positive staining via flow cytometry after 24 hours of treatment with 5 μM **CCI-007**.^[1]

Cell Line	Subtype	Increase in Annexin V-Positive Cells (%)
PER-485	MLL-r	45
MV4;11	MLL-r	40
MOLM-13	MLL-r	35
RS4;11	MLL-r (Resistant)	<5
CEM	MLL-wt	<5

Experimental Protocols

This section details the methodologies for the key experiments cited in the study of the **CCI-007**-induced apoptotic pathway.

Cell Viability Assay (Alamar Blue)

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 20,000 cells/well for adherent cells or 80,000 cells/well for suspension cells.
- **Compound Treatment:** Treat cells with a concentration range of **CCI-007** (e.g., 0.63-20 μ M) or vehicle control (DMSO) and incubate for 72 hours.
- **Alamar Blue Addition:** Add Alamar Blue reagent to each well at 10% of the total volume.
- **Incubation:** Incubate the plates for 4-6 hours at 37°C.
- **Measurement:** Measure the fluorescence or absorbance at the recommended wavelengths (560 nm excitation/590 nm emission for fluorescence).
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine IC50 values using a suitable curve-fitting analysis.

Apoptosis Assay (Annexin V Staining)

- **Cell Treatment:** Treat cells with 5 μ M **CCI-007** or vehicle control for the desired time points (e.g., 24 hours).

- **Cell Harvesting:** Harvest both floating and adherent cells. Wash the cells twice with cold PBS.
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1×10^6 cells/mL.
- **Staining:** Transfer 100 μ L of the cell suspension to a flow cytometry tube. Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI).
- **Incubation:** Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- **Analysis:** Add 400 μ L of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blotting

- **Cell Lysis:** Treat cells with **CCI-007**, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **Electrophoresis:** Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-PAGE gel.
- **Transfer:** Transfer the separated proteins to a PVDF membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against PARP, cleaved PARP, caspase-3, and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial Membrane Potential Assay (JC-1 Staining)

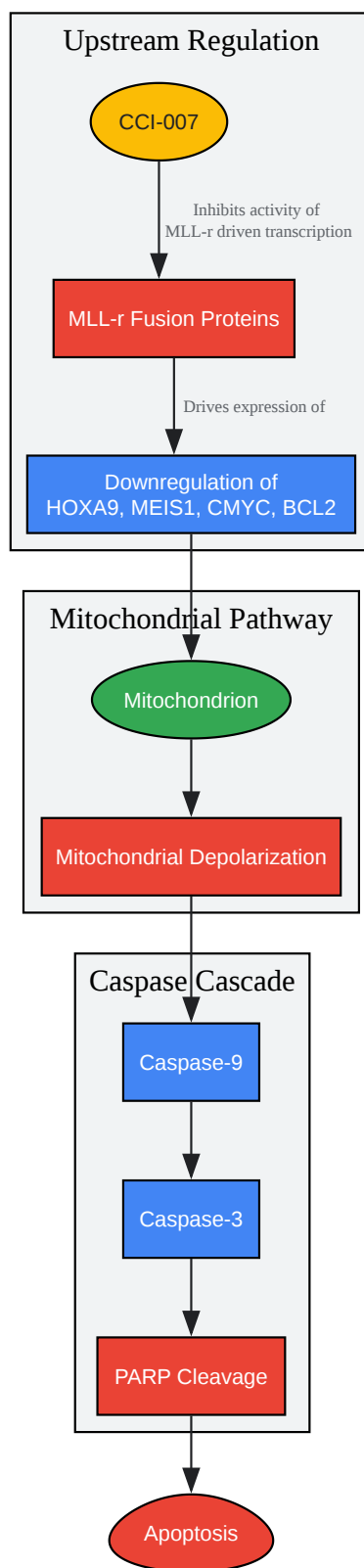
- Cell Treatment: Treat cells with **CCI-007** or vehicle control.
- JC-1 Staining: Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.
- Washing: Wash the cells with assay buffer.
- Analysis: Analyze the cells by flow cytometry. A shift from red to green fluorescence indicates mitochondrial depolarization.

Quantitative Real-Time RT-PCR (qRT-PCR)

- RNA Extraction: Extract total RNA from **CCI-007**-treated and control cells using a suitable RNA isolation kit.
- cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes for the target genes (HOXA9, MEIS1, CMYC, BCL2) and a housekeeping gene (e.g., GAPDH).
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

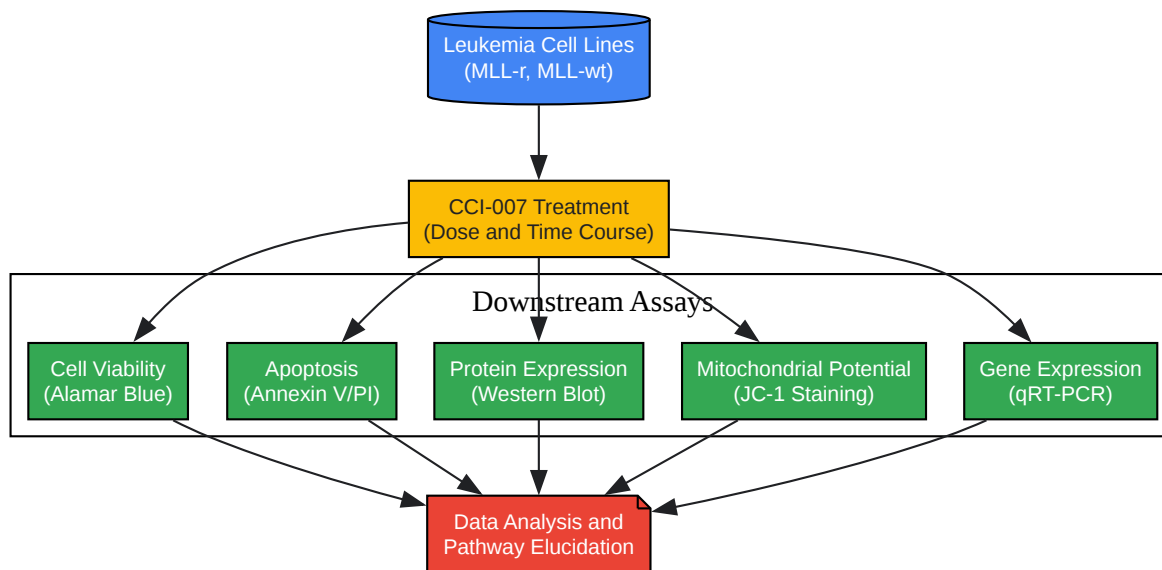
Visualization of Signaling Pathways

The following diagrams illustrate the proposed signaling pathway for **CCI-007**-induced apoptosis and a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: **CCI-007** induced apoptosis pathway.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for studying **CCI-007**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCI-007, a novel small molecule with cytotoxic activity against infant leukemia with MLL rearrangements | Oncotarget [vendor-stage.oncotarget.com]

- 5. Exploiting the reactive oxygen species imbalance in high-risk paediatric acute lymphoblastic leukaemia through auranofin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling the Apoptotic Pathway Induced by CCI-007: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581100#understanding-the-apoptosis-pathway-induced-by-cci-007]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com